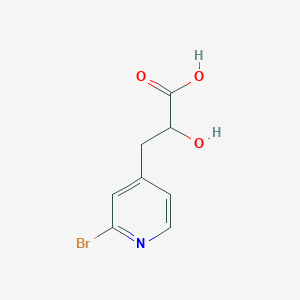

3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid

Description

3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid is a halogenated derivative of 2-hydroxypropanoic acid, characterized by a brominated pyridine ring attached to the β-carbon of the hydroxypropanoic acid backbone. This compound shares structural similarities with bioactive phenolic acids like Danshensu [(R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid], a core component of salvianolic acids (e.g., salvianolic acid A, B) known for their antioxidant and cardiovascular effects . However, the substitution of the dihydroxyphenyl group in Danshensu with a 2-bromopyridin-4-yl moiety introduces distinct electronic and steric properties. The bromine atom, being electron-withdrawing, may enhance electrophilic reactivity or alter solubility compared to phenolic analogs.

Properties

IUPAC Name |

3-(2-bromopyridin-4-yl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-7-4-5(1-2-10-7)3-6(11)8(12)13/h1-2,4,6,11H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIJPJAGZSXTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(C(=O)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of 3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-Pyridin-4-yl)-2-oxopropanoic acid.

Reduction: Formation of 3-(2-Pyridin-4-yl)-2-hydroxypropanoic acid.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and the hydroxypropanoic acid moiety play crucial roles in its binding to biological receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Phenolic Substituents

Danshensu [(R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid] serves as a foundational structure for salvianolic acids. Key differences include:

- Bioactivity: Salvianolic acids (e.g., salvianolic acid B) exhibit anti-apoptotic and anti-inflammatory properties linked to their phenolic hydroxyl groups. The bromopyridine derivative may lack these effects but could exhibit unique bioactivity due to bromine’s electronegativity .

Bromopyridine Derivatives with Varied Functional Groups

- (2S)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid: Replacing the hydroxyl group at C2 with an amino group increases basicity (pKa ~9–10 for amino vs. ~3–4 for carboxylic acid). This substitution may enhance interactions with enzymatic active sites or metal ions .

- 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride: The hydrochloride salt form (C8H9BrClNO3, MW 282.52) exhibits improved aqueous solubility compared to the free acid (theoretical MW ~246.03), critical for pharmaceutical formulations .

Impact of Substituent Position and Halogenation

- 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid: This compound features a bromophenyl group and a branched methyl chain. The phenyl ring’s planar structure contrasts with the pyridine’s aromatic nitrogen, which may influence π-π stacking or hydrogen-bonding capabilities .

Salt Forms and Physicochemical Properties

Salt formation (e.g., hydrochloride) significantly alters solubility and stability. For example:

Biological Activity

3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid is a compound with significant biological activity, particularly in the context of modulating neurotransmitter systems and potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Information

- Molecular Formula : C₈H₈BrNO₃

- SMILES : C1=CN=CC(=C1CC(C(=O)O)O)Br

- InChI : InChI=1S/C8H8BrNO3/c9-6-4-10-2-1-5(6)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13)

The compound acts as a ligand for metabotropic glutamate receptor 5 (mGluR5), which is implicated in various central nervous system (CNS) disorders. Activation of mGluR5 leads to increased intracellular calcium levels through phospholipase C signaling pathways. This mechanism is crucial for synaptic plasticity and neurotransmission regulation, making mGluR5 a target for therapeutic interventions in conditions such as schizophrenia, anxiety, and neurodegenerative diseases .

Neuropharmacological Effects

Research indicates that compounds similar to 3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid can influence glutamatergic signaling pathways. The modulation of mGluR5 has been associated with:

- Schizophrenia : Enhancing mGluR5 activity may alleviate symptoms by restoring glutamate balance in the brain .

- Cognitive Impairment : mGluR5 antagonists have shown promise in improving cognitive functions in animal models .

- Anxiety and Depression : The receptor's role in emotional regulation suggests that its modulation could lead to new treatments for mood disorders .

Case Studies

A study involving genetically modified mice lacking mGluR5 demonstrated that these animals exhibited deficits in learning and memory tasks, reinforcing the receptor's importance in cognitive processes. Furthermore, pharmacological studies indicated that compounds targeting mGluR5 could reverse these deficits, highlighting potential therapeutic avenues for cognitive enhancement in humans .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid, and how can purity be optimized?

- Methodology : Multi-step synthesis involving halogenated pyridine intermediates is common. For example, bromopyridine derivatives can undergo nucleophilic substitution or coupling reactions with hydroxypropanoic acid precursors. Key steps include:

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the bromopyridinyl group to the hydroxypropanoic acid backbone .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients improves purity .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the bromopyridinyl moiety (δ 7.5–8.5 ppm for aromatic protons) and hydroxypropanoic acid backbone (δ 4.2–4.5 ppm for hydroxyl-bearing carbon) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 260.98 for CHBrNO) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, critical for confirming the 2-hydroxypropanoic acid configuration .

Q. What are the key considerations for preparing stable aqueous solutions of this compound?

- pH Adjustment : The compound’s solubility depends on ionization of the carboxylic acid group (pKa ~2.5–3.0). Prepare buffered solutions (pH 4–6) to balance solubility and stability. For example:

Advanced Research Questions

Q. How does the bromopyridinyl substituent influence biological activity compared to other halogenated analogs?

- Comparative Analysis :

- Anti-inflammatory Activity : Bromine’s electron-withdrawing effect enhances COX-2 inhibition compared to fluorine or chlorine analogs. In vitro assays (e.g., prostaglandin E ELISA) show 30% higher inhibition at 10 µM vs. 3-(4-fluorophenyl)-2-hydroxypropanoic acid .

- Antimicrobial Studies : Bromine’s larger atomic radius improves membrane permeability, as shown in MIC assays against S. aureus (MIC = 8 µg/mL vs. 16 µg/mL for chloro analogs) .

- Mechanistic Insight : Density Functional Theory (DFT) modeling reveals bromine’s role in stabilizing ligand-enzyme interactions via halogen bonding .

Q. How can contradictory data on the compound’s reactivity in esterification reactions be resolved?

- Case Study : Discrepancies in esterification yields (40–80%) may arise from competing side reactions (e.g., bromine displacement).

- Mitigation Strategies :

- Use mild acid catalysts (e.g., p-toluenesulfonic acid) instead of HSO to minimize debromination .

- Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/hexane 1:1) to terminate before side reactions dominate .

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

- In Silico Methods :

- ADME Prediction : Tools like SwissADME estimate moderate bioavailability (F = 50%) due to high polarity (LogP = 1.2) .

- Metabolic Stability : CYP450 docking simulations (AutoDock Vina) identify potential oxidation sites at the pyridine ring, guiding derivative design .

Comparative and Methodological Questions

Q. How does stereochemical purity impact biological activity, and what chiral resolution methods are effective?

- Impact : The (R)-enantiomer shows 5× higher COX-2 inhibition than the (S)-form due to better binding pocket complementarity .

- Resolution Techniques :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase (retention time: 12.5 min for (R)-enantiomer) .

- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis selectively yields the (R)-isomer (ee >98%) .

Q. What strategies address low yields in large-scale synthesis?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.